REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[CH:5]=[C:6]([CH:12]=[C:13]([CH3:32])[C:14]=1[NH:15][C:16](=[O:31])[C:17]1[CH:22]=[C:21]([N:23]2[CH2:28][CH2:27][C:26](=[O:29])[CH2:25][CH2:24]2)[CH:20]=[CH:19][C:18]=1[CH3:30])[C:7]([O:9]CC)=[O:8].CO>C1COCC1>[CH3:32][C:13]1[CH:12]=[C:6]([CH:5]=[C:4]([CH3:3])[C:14]=1[NH:15][C:16](=[O:31])[C:17]1[CH:22]=[C:21]([N:23]2[CH2:24][CH2:25][C:26](=[O:29])[CH2:27][CH2:28]2)[CH:20]=[CH:19][C:18]=1[CH3:30])[C:7]([OH:9])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)OCC)C=C(C1NC(C1=C(C=CC(=C1)N1CCC(CC1)=O)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is diluted with water
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Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solids are triturated with 1:1 mixture of acetonitrile and ethanol
|
Type
|
CUSTOM
|
Details
|
to give white slurry that
|
Type
|
FILTRATION
|
Details
|
is filtered through Celite™ bed
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the precipitate is triturated with acetone
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=C(C1NC(C1=C(C=CC(=C1)N1CCC(CC1)=O)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |